1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole
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Overview
Description
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole is a heterocyclic aromatic compound that features a pyrrole ring substituted with both 3,5-dimethylphenyl and 4-nitrophenyl groups
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate, hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include pyrrole oxides, amino derivatives, and substituted pyrroles.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar compounds to 1-(3,5-Dimethylphenyl)-2-methyl-4-(4-nitrophenyl)-1H-pyrrole include:
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-aminophenyl)-1H-pyrrole: This compound differs by having an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-chlorophenyl)-1H-pyrrole:
1-(3,5-Dimethylphenyl)-2-methyl-4-(4-methoxyphenyl)-1H-pyrrole: The methoxy group introduces different electronic effects, influencing the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
66144-29-4 |
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Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-2-methyl-4-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C19H18N2O2/c1-13-8-14(2)10-19(9-13)20-12-17(11-15(20)3)16-4-6-18(7-5-16)21(22)23/h4-12H,1-3H3 |
InChI Key |
KIYSVXDRVALDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(C=C2C)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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